(1E)-1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanone oxime
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Overview
Description
(1E)-1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanone oxime: is a chemical compound characterized by its unique structure, which includes a difluoroethoxy group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanone oxime typically involves the following steps:
Formation of the Ethanone Intermediate: The initial step involves the synthesis of 1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanone. This can be achieved through a Friedel-Crafts acylation reaction where 4-(2,2-difluoroethoxy)-3-methoxybenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oximation: The ethanone intermediate is then converted to the oxime by reacting with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient separation and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanone oxime: can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitro compound.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst or under controlled temperature conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
(1E)-1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanone oxime:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which (1E)-1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanone oxime exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the difluoroethoxy and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in its boronic acid functionality.
4-Methoxyphenylboronic acid: Similar in structure but with a different substitution pattern on the aromatic ring.
2-Methoxyphenylboronic acid: Another isomer with the methoxy group in a different position.
Uniqueness
- The presence of the difluoroethoxy group in (1E)-1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanone oxime imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(NE)-N-[1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3/c1-7(14-15)8-3-4-9(10(5-8)16-2)17-6-11(12)13/h3-5,11,15H,6H2,1-2H3/b14-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMMIJNNJKKAFI-VGOFMYFVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=C(C=C1)OCC(F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=C(C=C1)OCC(F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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